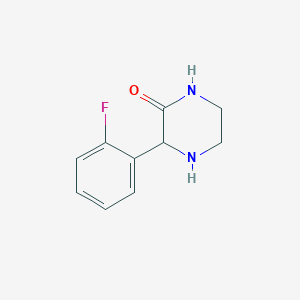

3-(2-Fluorophenyl)piperazin-2-one

Übersicht

Beschreibung

3-(2-Fluorophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 3-(2-Fluorophenyl)piperazin-2-one are currently unknown. This compound is a derivative of piperazine, which is known to have a wide range of biological and pharmaceutical activity . Piperazine derivatives are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of This compound It is known that piperazine derivatives interact with their targets in various ways, depending on the specific derivative and target . The interaction of This compound

Biochemical Pathways

The biochemical pathways affected by This compound Piperazine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by This compound

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

3-(2-Fluorophenyl)piperazin-2-one has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to interact with various enzymes and cofactors

Transport and Distribution

It is known to interact with various transporters and binding proteins

Biologische Aktivität

3-(2-Fluorophenyl)piperazin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a fluorophenyl group. Its molecular formula is CHFNO, indicating the presence of a fluorine atom at the ortho position of the phenyl ring. This structural configuration is significant as it aligns with known pharmacophores in various therapeutic agents.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Potential : The compound has shown promise in preliminary studies as an antidepressant, likely due to its structural similarity to established piperazine-based antidepressants .

- Receptor Binding Affinity : Studies have focused on its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and psychostimulant effects .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Exhibits potential antidepressant effects, similar to other piperazine derivatives. |

| Receptor Interaction | Shows binding affinity for serotonin and dopamine receptors. |

| Modulation of Neurotransmitters | Influences levels of serotonin and dopamine, impacting mood and behavior. |

Synthesis Methods

Several synthetic routes have been documented for this compound. Common methods include:

- Nucleophilic Substitution : Using fluorinated phenols in reactions with piperazine derivatives.

- Condensation Reactions : Combining piperazine with appropriate carbonyl compounds under acidic or basic conditions.

These methods are crucial for producing the compound in sufficient purity for biological testing.

Study on Antidepressant Effects

A study published in a pharmacology journal evaluated the antidepressant-like effects of this compound using rodent models. The findings indicated that the compound significantly reduced depressive behaviors when administered at specific dosages. The mechanism was attributed to its action on serotonin receptors .

In Vitro Binding Studies

In vitro studies examined the binding affinity of this compound to various neurotransmitter receptors. Results showed that the compound had a moderate affinity for serotonin transporters (SERT) and dopamine transporters (DAT), suggesting potential utility in treating mood disorders and psychostimulant abuse .

Comparative Analysis with Similar Compounds

Comparative studies highlight how structural variations influence biological activity among piperazine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine | CHClN | Antidepressant properties; chlorine substitution. |

| 1-(3-Trifluoromethylphenyl)piperazine | CHFN | Known for stimulant effects; trifluoromethyl group. |

| Benzylpiperazine | CHN | Affects serotonin and dopamine levels; recreational use. |

This table illustrates the diversity within the piperazine class and how modifications can lead to differing pharmacological profiles.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(2-Fluorophenyl)piperazin-2-one features a piperazine ring substituted with a fluorophenyl group, which enhances its lipophilicity and potential bioactivity. The fluorine atom is known to influence pharmacokinetic properties, making this compound a valuable candidate in medicinal chemistry.

Pharmacological Applications

-

Monoamine Oxidase B (MAO-B) Inhibition

- Recent studies have synthesized various fluorinated piperazine derivatives, including those related to this compound, aiming to develop MAO-B inhibitors. These compounds were evaluated for their binding affinities and potential as positron emission tomography (PET) agents, although they showed limited efficacy in this context .

-

Equilibrative Nucleoside Transporters (ENTs)

- A notable application of this compound is in the development of inhibitors for ENTs, particularly ENT2. One study identified a derivative that selectively inhibited ENT2 more than ENT1, highlighting the importance of the fluorophenyl moiety in enhancing selectivity and potency against these transporters . This selectivity is crucial for targeting specific pathways involved in nucleotide synthesis and adenosine regulation.

- Dopamine Transporter (DAT) Inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on derivatives of this compound reveal critical insights into how modifications affect biological activity:

- Substituent Effects : The presence of halogen substituents on the phenyl ring has been shown to be essential for maintaining inhibitory effects on both ENT1 and ENT2 transporters. Specifically, variations such as adding methyl or ethyl groups have been linked to regaining inhibitory activity .

- Binding Affinity : Studies have quantified binding affinities using radiolabeled assays, providing data on how structural changes impact efficacy. For instance, certain modifications resulted in compounds with significantly improved binding profiles compared to parent molecules .

Case Studies

-

Inhibitory Activity on ENTs :

- A derivative of this compound was tested against nucleoside transporter-deficient cells transfected with human ENT1 and ENT2. The results indicated that specific structural modifications could enhance selectivity and potency against these transporters, showcasing the compound's potential in cancer therapy and chemotherapy resistance .

- Therapeutic Potential for Psychostimulant Abuse :

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAFKWLOSVFMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.